Superior Substrate Affinity of 1-Naphthyl Butyrate for Plant Carboxylesterase (JCSE-I)
In a purified plant carboxylesterase system (JCSE-I), 1-naphthyl butyrate exhibits a significantly lower Michaelis-Menten constant (Km), indicating higher enzyme-substrate affinity, compared to 1-naphthyl acetate, 1-naphthyl propionate, and 2-naphthyl acetate [1].
| Evidence Dimension | Michaelis-Menten constant (Km, mM) |
|---|---|
| Target Compound Data | 0.0567 |
| Comparator Or Baseline | 1-Naphthyl acetate: 0.0794; 1-Naphthyl propionate: 0.0658; 2-Naphthyl acetate: 0.100 |
| Quantified Difference | 1.4-fold lower Km vs 1-NA; 1.16-fold lower vs 1-NP; 1.76-fold lower vs 2-NA |
| Conditions | Jatropha curcas seed carboxylesterase (JCSE-I), pH 6.5, 45°C |
Why This Matters
Higher affinity for this specific carboxylesterase makes 1-naphthyl butyrate a more sensitive probe for detecting low enzyme concentrations, directly impacting assay detection limits.
- [1] Lopes AR, et al. Purification and Characterization of Carboxylesterase from the Seeds of Jatropha curcas. Protein J. 2012;31:120–128. View Source
